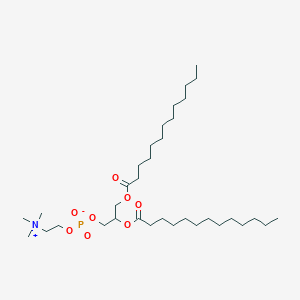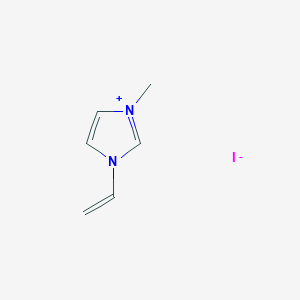![molecular formula C13H24N2O2 B12103103 tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the Buchwald-Hartwig amination, followed by N-Boc deprotection and subsequent alkylation . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: Sigma receptors are involved in various biological processes, including neuroprotection and neuroinflammation .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with sigma receptors makes it a promising candidate for the development of new therapeutics for conditions such as pain and neurodegenerative diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .
作用機序
The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors, particularly sigma-1 receptors, are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum . Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move toward the plasma membrane, where they interact with various ion channels and G-protein-coupled receptors . This interaction can modulate cellular signaling pathways, leading to effects such as neuroprotection and analgesia .
類似化合物との比較
Diazabicyclo[4.3.0]nonane derivatives: These compounds share a similar spirocyclic structure but differ in the arrangement of nitrogen atoms.
2,7-Diazaspiro[3.5]nonane derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChIキー |
YGDKCDSMRAWJHY-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
正規SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)






![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)



